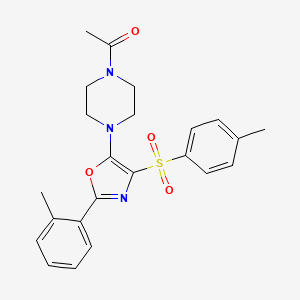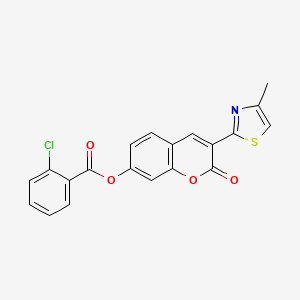
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate, commonly known as MTT, is a chemical compound that has been widely used in scientific research for decades. MTT is a yellow-colored compound that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. It is commonly used as a reagent in cell viability assays to determine the metabolic activity of cells.
Scientific Research Applications
Highly Sensitive Probes for Metal Ion Detection
Compounds related to "3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate" have been synthesized and applied as highly sensitive probes for the detection of metal ions, such as Cr3+, in living cells. For instance, one study discusses the synthesis of a coumarin–pyrazolone probe capable of quick color response and significant quenching of fluorescence, indicating its potential for detecting Cr3+ ions within biological systems (Mani et al., 2018).
Anticancer Agents
Another area of application involves the synthesis of novel 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives as potential anticancer agents. These compounds have been shown to exhibit moderate cytotoxic activity against various cancer cell lines, demonstrating the therapeutic potential of chromen-2-one derivatives in oncology (Ambati et al., 2017).
Antimicrobial Agents
Coumarin derivatives have also been investigated for their antimicrobial properties. A study on Schiff’s bases of 4-chloro-3-coumarin aldehyde revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria and fungi, indicating the broad-spectrum antibiotic potential of these compounds (Bairagi et al., 2009).
Sensor for Metal Ions
Moreover, coumarin derivatives have been utilized as sensors for the fluorogenic recognition of metal ions in aqueous solutions. These compounds have demonstrated sensitivity for Fe3+ and Cu2+ ions, highlighting their utility in environmental monitoring and chemical sensing applications (Joshi et al., 2016).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including their structural elucidation and application in various biological activities, are crucial in the development of new therapeutic agents and materials. For example, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate demonstrates the versatility of these compounds in chemical synthesis and their potential applications in diverse scientific research areas (Becerra et al., 2021).
properties
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO4S/c1-11-10-27-18(22-11)15-8-12-6-7-13(9-17(12)26-20(15)24)25-19(23)14-4-2-3-5-16(14)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDZPBFWZTZLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2701912.png)

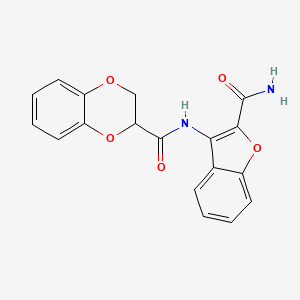
![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701917.png)
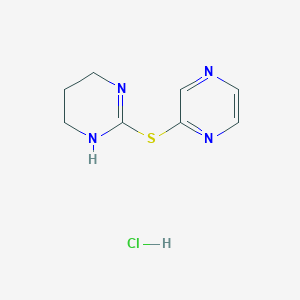
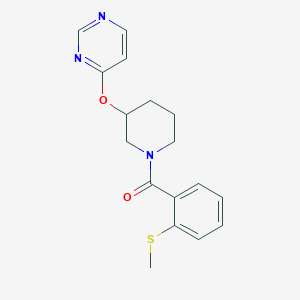
![3-[(benzyloxy)methyl]-1-methyl-N-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2701922.png)
![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide](/img/structure/B2701924.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2701925.png)

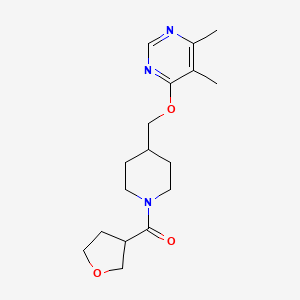
![(Z)-N-Benzyl-2-cyano-3-hydroxy-4-[1-(2-methylpropyl)benzimidazol-2-yl]sulfanylbut-2-enamide](/img/structure/B2701929.png)
